ethyl 5-(3-fluorophenyl)-7-methyl-4-oxo-2-(propylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate
Description
Ethyl 5-(3-fluorophenyl)-7-methyl-4-oxo-2-(propylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a bicyclic pyrido-pyrimidine derivative with a 3-fluorophenyl substituent at position 5, a propylsulfanyl group at position 2, and an ethyl carboxylate moiety at position 4. The 3-fluorophenyl group enhances electronic effects and may influence binding affinity through halogen interactions , while the propylsulfanyl substituent contributes to lipophilicity and metabolic stability. The ethyl carboxylate group at position 6 likely improves solubility, a critical factor for bioavailability.
Properties
IUPAC Name |
ethyl 5-(3-fluorophenyl)-7-methyl-4-oxo-2-propylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3S/c1-4-9-28-20-23-17-16(18(25)24-20)15(12-7-6-8-13(21)10-12)14(11(3)22-17)19(26)27-5-2/h6-8,10,15H,4-5,9H2,1-3H3,(H2,22,23,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQLHZDYBVLHQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OCC)C3=CC(=CC=C3)F)C(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(3-fluorophenyl)-7-methyl-4-oxo-2-(propylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 2-amino-4-aryl-3-cyano-6-methyl-4H-pyran-5-carboxylic acid ethyl ester with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(3-fluorophenyl)-7-methyl-4-oxo-2-(propylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : The compound serves as an essential precursor in synthesizing more complex organic molecules. Its reactivity can be exploited to create derivatives that may exhibit enhanced properties.
Biology
- Biological Activity Investigation : Ethyl 5-(3-fluorophenyl)-7-methyl-4-oxo has been studied for its potential antimicrobial and anticancer properties. Preliminary studies indicate its effectiveness against various bacterial strains and cancer cell lines.
Medicine
- Therapeutic Potential : Research is ongoing to evaluate the compound's therapeutic effects in treating diseases such as cancer and bacterial infections. Its mechanism of action involves interaction with specific molecular targets that can inhibit or activate certain enzymes or receptors .
Industry
- Material Development : The compound's unique properties make it suitable for developing new materials and chemical processes. Its applications in industrial chemistry could lead to innovative solutions in material science.
Antimicrobial Activity
Ethyl 5-(3-fluorophenyl)-7-methyl-4-oxo has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies indicate that at concentrations ranging from 200 to 800 μg/mL, the compound effectively inhibits bacterial growth .
Case Studies
- Breast Cancer Treatment : A study involving MDA-MB-231 breast cancer cells showed significant inhibition of cell growth when treated with the compound, leading to apoptosis in cancer cells.
- Antimicrobial Efficacy : In assessments of various synthesized derivatives of pyrido[2,3-d]pyrimidine, this compound was particularly effective against Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating bacterial infections .
Mechanism of Action
The mechanism of action of ethyl 5-(3-fluorophenyl)-7-methyl-4-oxo-2-(propylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects . Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Halogen-Substituted Derivatives
- Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (): Core Structure: Thiazolo[3,2-a]pyrimidine (vs. pyrido[2,3-d]pyrimidine in the target compound). Substituents: 4-Bromophenyl at position 5 (vs. 3-fluorophenyl). Key Differences: Bromine’s larger atomic radius and polarizability may enhance π-halogen interactions in crystal packing compared to fluorine .
- Ethyl 3-(4-Fluorophenyl)-6-methyl-4-oxo-2-(1-cyclohexylamino)-3,4-dihydro-furo[2,3-d]pyrimidine-5-carboxylate (): Core Structure: Furo[2,3-d]pyrimidine (oxygen-containing vs. nitrogen-rich pyrido-pyrimidine). Substituents: 4-Fluorophenyl at position 3 (vs. 3-fluorophenyl at position 5 in the target compound).
Sulfur-Containing Derivatives
- Ethyl 5-(4-Chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate (): Core Structure: Thiazolo[3,2-a]pyrimidine with a methoxycarbonylmethylene group at position 2. Substituents: Chlorophenyl (electron-withdrawing) vs. fluorophenyl (smaller, less polarizable).
Heterocyclic Core Modifications
- Pyrazolo[4,3-d]pyrimidine Derivatives (): Example: 5-Butylamino-6-(4-fluorophenyl)-7-oxo-1-p-tolyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine-3-carbonitrile. Core Structure: Pyrazolo-pyrimidine (additional nitrogen atom vs. pyrido-pyrimidine). Key Differences: The pyrazole ring increases hydrogen-bonding capacity, which may enhance target affinity but reduce metabolic stability compared to the pyrido core .
Crystallographic and Hydrogen-Bonding Patterns
- Crystal Structure of Ethyl 5-(3-Fluorophenyl)-2-[(4-Fluorophenyl)methylidene]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate ():
Comparative Data Tables
Table 1: Substituent Effects on Physicochemical Properties
*Estimated from analogous compounds.
Methodological Considerations for Comparison
- Similarity Metrics : Tanimoto and Dice coefficients are widely used to assess structural similarity, with thresholds >0.85 indicating high similarity .
- Crystallography Tools : SHELX software () remains standard for resolving complex heterocyclic structures, enabling precise comparison of bond lengths and angles .
Biological Activity
Ethyl 5-(3-fluorophenyl)-7-methyl-4-oxo-2-(propylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological evaluation, and therapeutic potential, particularly focusing on its anticancer and antimicrobial properties.
Chemical Structure and Properties
The compound belongs to the pyrido[2,3-d]pyrimidine class, characterized by a fused bicyclic structure that often exhibits significant pharmacological activities. The presence of functional groups such as the fluorophenyl , methyl , and propylsulfanyl moieties contributes to its bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈F N₃O₂S |
| Molecular Weight | 367.42 g/mol |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not specified |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrimidine derivatives. The synthetic route may include:
- Formation of the pyrido[2,3-d]pyrimidine core.
- Introduction of the fluorophenyl and propylsulfanyl groups.
- Esterification to yield the final product.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated that it exhibits cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound is believed to inhibit eukaryotic elongation factor-2 kinase (eEF-2K), which plays a crucial role in protein synthesis and cell proliferation. For instance, one study reported an IC50 value of approximately 420 nM against eEF-2K in MDA-MB-231 breast cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate activity against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Studies have shown that at concentrations ranging from 200 to 800 μg/mL, the compound effectively inhibits bacterial growth .
Case Studies
- Breast Cancer Treatment : A case study involving MDA-MB-231 cells demonstrated significant inhibition of cell growth with the compound leading to apoptosis in cancer cells.
- Antimicrobial Efficacy : In a study assessing various synthesized pyrido[2,3-d]pyrimidine derivatives, ethyl 5-(3-fluorophenyl)-7-methyl-4-oxo was found to be particularly effective against Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating bacterial infections .
Q & A
Q. How can crystallographic disorder in the pyrido[2,3-d]pyrimidine core be minimized during SC-XRD analysis?
- Methodological Answer : Slow evaporation crystallization (e.g., ethyl acetate/hexane, 1:3) reduces disorder. For ethyl 3-(4-fluorophenyl)-6-methyl-4-oxo-2-(1-cyclohexylamino)-3,4-dihydro-furo[2,3-d]pyrimidine-5-carboxylate (), cooling rates of 0.5°C/hour yielded crystals with R-factor <0.065. Refinement with anisotropic displacement parameters (ADPs) improves model accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
